molecular formula C24H30F2N4O2 B1677243 MK-0969 CAS No. 203321-88-4

MK-0969

Cat. No.: B1677243
CAS No.: 203321-88-4
M. Wt: 444.5 g/mol
InChI Key: HQRSMNLSFMUJPL-KOSHJBKYSA-N
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Description

Unii-I98T8BS72C (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound belongs to the arylboronic acid class, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media
  • GI Absorption: High
  • BBB Permeability: Yes
  • Synthetic Accessibility Score: 2.07 (moderately accessible) .

Its structure features bromo and chloro substituents on the aromatic ring, which influence reactivity and electronic properties. The compound is synthesized via palladium-catalyzed cross-coupling in a tetrahydrofuran/water system at 75°C for 1.33 hours .

Properties

CAS No.

203321-88-4

Molecular Formula

C24H30F2N4O2

Molecular Weight

444.5 g/mol

IUPAC Name

(2R)-N-[1-[(6-amino-2-pyridinyl)methyl]piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C24H30F2N4O2/c25-23(26)12-9-18(15-23)24(32,17-5-2-1-3-6-17)22(31)29-19-10-13-30(14-11-19)16-20-7-4-8-21(27)28-20/h1-8,18-19,32H,9-16H2,(H2,27,28)(H,29,31)/t18-,24+/m1/s1

InChI Key

HQRSMNLSFMUJPL-KOSHJBKYSA-N

Isomeric SMILES

C1CC(C[C@@H]1[C@@](C2=CC=CC=C2)(C(=O)NC3CCN(CC3)CC4=NC(=CC=C4)N)O)(F)F

Canonical SMILES

C1CC(CC1C(C2=CC=CC=C2)(C(=O)NC3CCN(CC3)CC4=NC(=CC=C4)N)O)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide
2-N-(APPDHP)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Unii-I98T8BS72C is compared to structurally analogous boronic acids (similarity scores: 0.71–0.87) to highlight differences in substituent effects, physicochemical properties, and applications .

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Log Po/w (XLOGP3) Solubility (mg/mL) Synthetic Accessibility Key Substituents
Unii-I98T8BS72C C₆H₅BBrClO₂ 235.27 2.15 0.24 2.07 Br, Cl, B(OH)₂
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ 233.26 1.98 0.31 1.89 Br, Cl, B(OH)₂ (meta)
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₃BBrCl₂O₂ 270.26 2.54 0.12 2.35 Br, Cl (ortho/meta), B(OH)₂
(2-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ 233.26 2.01 0.28 1.92 Br, Cl, B(OH)₂ (ortho)

Key Findings:

Substituent Positioning:

  • Bromo and chloro groups in ortho positions (e.g., (2-Bromo-5-chlorophenyl)boronic acid) increase steric hindrance, reducing solubility (0.28 mg/mL vs. 0.31 mg/mL for meta-substituted analogs) .
  • Dichloro substitution (e.g., (6-Bromo-2,3-dichlorophenyl)boronic acid) elevates Log Po/w to 2.54, enhancing lipophilicity but decreasing aqueous solubility (0.12 mg/mL) .

Synthetic Accessibility: Unii-I98T8BS72C has a higher synthetic accessibility score (2.07) than mono-halogenated analogs (1.89–1.92), reflecting the complexity of dual halogenation .

Biological Permeability:

  • Unii-I98T8BS72C exhibits BBB permeability , unlike its dichloro analog, which may be too lipophilic for effective CNS penetration due to high Log Po/w .

Table 2: Activity and Hazard Profiles

Compound PAINS Alerts Brenk Alerts Leadlikeness CYP Inhibition
Unii-I98T8BS72C 0 1.0 1.0 No
(3-Bromo-5-chlorophenyl)boronic acid 0 0.8 1.0 No
(6-Bromo-2,3-dichlorophenyl)boronic acid 0.5 1.2 0.8 Yes (CYP2D6)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0969
Reactant of Route 2
MK-0969

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